
N-benzyl-3-(1,3-dioxolan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-(1,3-dioxolan-2-yl)aniline: is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . It is characterized by the presence of a benzyl group attached to an aniline moiety, which is further substituted with a 1,3-dioxolane ring. This compound is typically a yellow to pale yellow to colorless oil .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-(1,3-dioxolan-2-yl)aniline can be achieved through various synthetic routes. One common method involves the reaction of 3-(1,3-dioxolan-2-yl)aniline with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-benzyl-3-(1,3-dioxolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate in DMF.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-(1,3-dioxolan-2-yl)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of N-benzyl-3-(1,3-dioxolan-2-yl)aniline involves its interaction with specific molecular targets. The benzyl group and the 1,3-dioxolane ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact molecular pathways involved depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
2-(1,3-Dioxolan-2-yl)aniline: Similar structure but lacks the benzyl group.
N-benzyl-3-(1,3-dioxolan-2-yl)aniline derivatives: Various derivatives with different substituents on the benzyl or aniline moieties.
Uniqueness: this compound is unique due to the presence of both the benzyl group and the 1,3-dioxolane ring, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
180336-50-9 |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
N-benzyl-3-(1,3-dioxolan-2-yl)aniline |
InChI |
InChI=1S/C16H17NO2/c1-2-5-13(6-3-1)12-17-15-8-4-7-14(11-15)16-18-9-10-19-16/h1-8,11,16-17H,9-10,12H2 |
InChI-Schlüssel |
ISDGXMSVHFIAON-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=CC(=CC=C2)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Aminoethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13972133.png)
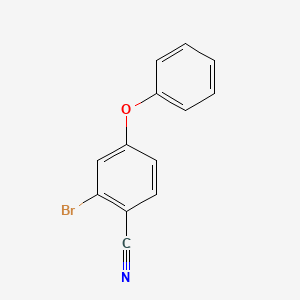
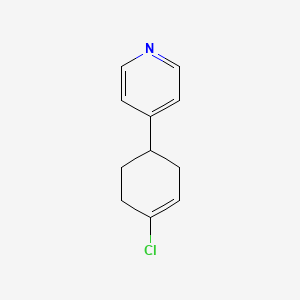
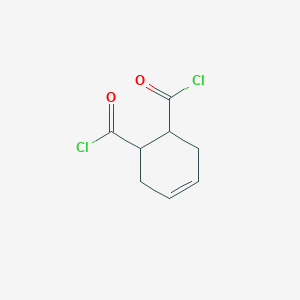

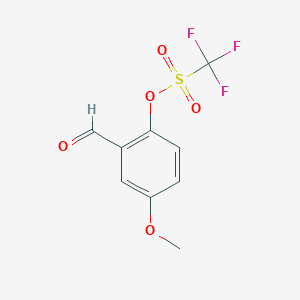
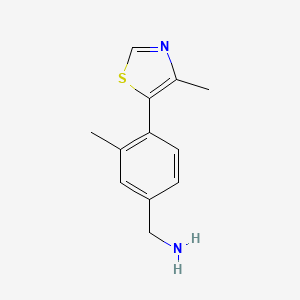
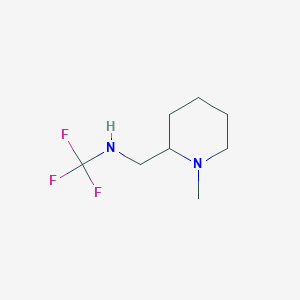

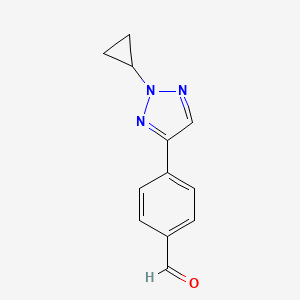
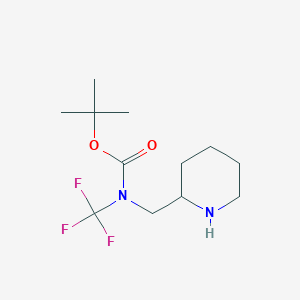
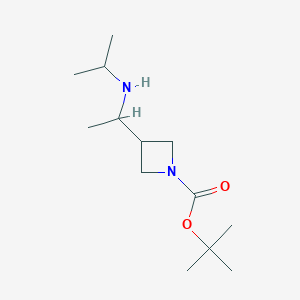
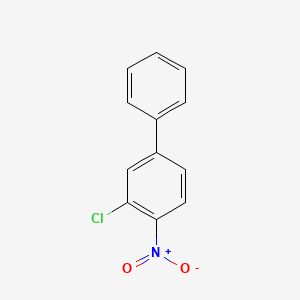
![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)
